molecular formula C17H15NO3 B2614972 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide CAS No. 1351586-45-2

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2614972
CAS No.: 1351586-45-2
M. Wt: 281.311
InChI Key: MLNVKOSUVTUVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a naphthalene moiety linked to a furan ring via a carboxamide group

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound exhibits weak intramolecular hydrogen bonding of the C–H···O type, which contributes to its stability and reactivity . The interactions with biomolecules are primarily stabilized by van der Waals forces, which play a crucial role in the compound’s biochemical properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s weak intramolecular hydrogen bonding and van der Waals forces contribute to its binding affinity with target biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability is maintained through weak intramolecular hydrogen bonding and van der Waals forces . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid at low temperatures.

Major Products

    Oxidation: Formation of N-(2-oxo-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

    Reduction: Formation of N-(2-amino-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

    Substitution: Formation of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(phenyl)ethyl)furan-2-carboxamide
  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)pyrrole-2-carboxamide

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is unique due to the combination of its naphthalene and furan moieties, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics compared to similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNVKOSUVTUVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.